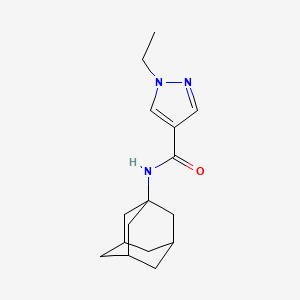
N~4~-(1-Adamantyl)-1-ethyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-(1-Adamantyl)-1-ethyl-1H-pyrazole-4-carboxamide is a synthetic compound that features an adamantane moiety linked to a pyrazole ring Adamantane derivatives are known for their unique structural properties, which contribute to their stability and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N4-(1-Adamantyl)-1-ethyl-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the Adamantyl Moiety: The adamantane structure can be synthesized through the Lewis-acid catalyzed rearrangement of tricyclo[3.3.1.13,7]decane.
Pyrazole Ring Formation: The pyrazole ring can be synthesized via the reaction of hydrazine with 1,3-diketones.
Coupling Reaction: The adamantyl moiety is then coupled with the pyrazole ring through a carboxamide linkage.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The adamantyl moiety can undergo oxidation reactions to form adamantanone derivatives.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form dihydropyrazole derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H~2~) atmosphere.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: Adamantanone derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Substituted carboxamide derivatives.
Scientific Research Applications
N~4~-(1-Adamantyl)-1-ethyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antiviral and antibacterial properties.
Medicine: Explored as a candidate for drug development due to its stability and bioactivity.
Industry: Utilized in the development of advanced materials with unique structural properties.
Mechanism of Action
The mechanism of action of N4-(1-Adamantyl)-1-ethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
N-(1-Adamantyl)-4-nitrobenzamide: Shares the adamantane core but differs in the functional groups attached.
N-(1-Adamantyl)-2-chloroacetamide: Another adamantane derivative with different substituents.
Uniqueness: N4-(1-Adamantyl)-1-ethyl-1H-pyrazole-4-carboxamide is unique due to its combination of the adamantane moiety with a pyrazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H23N3O |
|---|---|
Molecular Weight |
273.37 g/mol |
IUPAC Name |
N-(1-adamantyl)-1-ethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C16H23N3O/c1-2-19-10-14(9-17-19)15(20)18-16-6-11-3-12(7-16)5-13(4-11)8-16/h9-13H,2-8H2,1H3,(H,18,20) |
InChI Key |
OGFHKHCCBMGYLB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)NC23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B14927625.png)
![5-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B14927628.png)
![N-(2-fluoro-5-methylphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927635.png)
![(2E)-1-[4-(difluoromethoxy)phenyl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one](/img/structure/B14927652.png)
![2-[1-(4-chloro-1H-pyrazol-1-yl)propyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14927660.png)
![5-(4-fluorophenyl)-N-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B14927663.png)
![[6-(4-Methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl](morpholin-4-yl)methanone](/img/structure/B14927671.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(thiophen-2-ylsulfonyl)piperazine](/img/structure/B14927678.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B14927679.png)
![1-[(2,4-dimethylphenoxy)methyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B14927688.png)
![6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl-N-[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14927689.png)

![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B14927704.png)
![[1,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl](morpholin-4-yl)methanone](/img/structure/B14927708.png)
